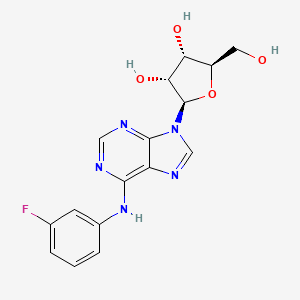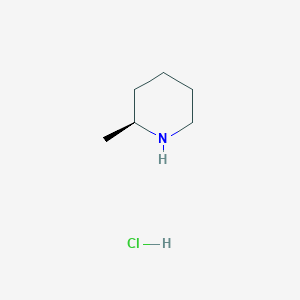
3-Amino-1-(2,3,4-trimetoxifenil)propan-1-ol
Descripción general
Descripción
“3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” is a chemical compound with the molecular formula C12H19NO4 . It has a molecular weight of 241.28 .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” consists of a propanol backbone with an amino group at the 3rd position and a trimethoxyphenyl group at the 1st position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol” are not fully documented. The compound has a molecular weight of 241.28 .
Aplicaciones Científicas De Investigación
Síntesis de andamios de 1,2,4-triazol
3-Amino-1-(2,3,4-trimetoxifenil)propan-1-ol: se utiliza en la síntesis de andamios de 1,2,4-triazol, que son cruciales en la creación de productos farmacéuticos. Estos andamios están presentes en una variedad de medicamentos y exhiben una amplia gama de actividades biológicas, incluidas propiedades antibacterianas, antifúngicas y anticancerígenas .
Inhibidores de PDK1 para terapia contra el cáncer
Este compuesto también está involucrado en el diseño y síntesis de derivados de 3-amino-1,2,4-triazina. Estos derivados se han identificado como inhibidores selectivos de PDK1, mostrando potencial en el tratamiento de cánceres agresivos como el adenocarcinoma ductal pancreático .
Enlazador molecular en la síntesis de dendrímeros
En la ciencia de materiales, 3-Amino-1-propanol, un compuesto relacionado, actúa como un enlazador molecular. Se utiliza en la preparación de poliuretanos y dendrímeros de poli(éter de propileno imine), que tienen aplicaciones en sistemas de administración de fármacos .
Producción de productos para la protección de plantas
La clase amino-triazol, a la que está relacionado nuestro compuesto, se utiliza ampliamente en la producción de productos para la protección de plantas. Estos incluyen insecticidas, fungicidas y reguladores del crecimiento de las plantas, destacando su importancia en la química agrícola .
Síntesis de compuestos terapéuticos
El compuesto es un material de partida clave en la síntesis total de andamios terapéuticamente valiosos, como (−)-ephedradina A y tedanalactam. Estos compuestos tienen efectos farmacológicos significativos y se utilizan en varios tratamientos médicos .
Mecanismo De Acción
Target of Action
The primary targets of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits the polymerization of tubulin, a protein essential for the formation of the mitotic spindle during cell division . It also inhibits the function of Hsp90, a chaperone protein that assists in the proper folding of other proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the process of cell division, leading to cell cycle arrest . By inhibiting Hsp90, it affects the folding of various proteins, potentially leading to the degradation of misfolded proteins . The inhibition of TrxR disrupts the redox balance within the cell, potentially leading to oxidative stress .
Result of Action
The molecular and cellular effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol’s action include cell cycle arrest, protein misfolding, and oxidative stress, which can lead to cell death . These effects make the compound a potential candidate for the treatment of diseases such as cancer .
Análisis Bioquímico
Biochemical Properties
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a molecular linker, facilitating the formation of complex molecular structures. It has been observed to interact with enzymes such as Taq polymerase and telomerase, inhibiting their activity . Additionally, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can trigger caspase activation through oxidative mechanisms and down-regulate proteins like Extracellular Signal Regulated Kinase 2 (ERK2), affecting phosphorylation processes .
Cellular Effects
The effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the phosphorylation of ERKs, which are crucial for cell signaling and proliferation . Furthermore, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can induce apoptosis in certain cell types by activating caspases, leading to programmed cell death .
Molecular Mechanism
At the molecular level, 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol exerts its effects through various binding interactions with biomolecules. It inhibits enzymes like Taq polymerase and telomerase, which are essential for DNA replication and maintenance . The compound also affects gene expression by down-regulating proteins such as ERK2 and inhibiting their phosphorylation . These interactions result in altered cellular functions and can lead to apoptosis through caspase activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate cellular processes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within cells . Its interactions with enzymes such as Taq polymerase and telomerase play a crucial role in its metabolic processing and subsequent cellular effects .
Transport and Distribution
The transport and distribution of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol can affect its activity and overall impact on cellular functions .
Subcellular Localization
The subcellular localization of 3-Amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function within cells . The compound’s presence in particular subcellular regions can enhance its interactions with target biomolecules and modulate cellular processes effectively .
Propiedades
IUPAC Name |
3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTADSCFDSVWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CCN)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



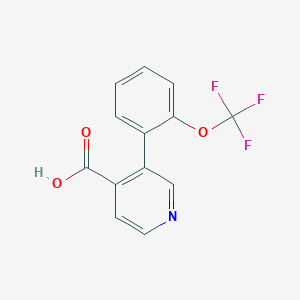
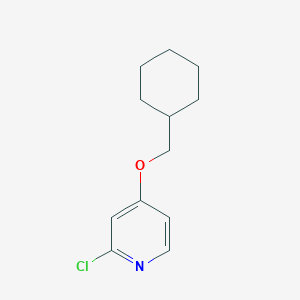
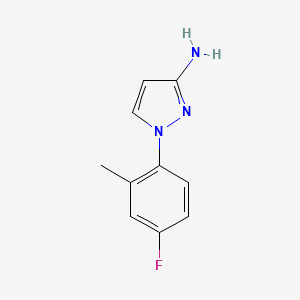
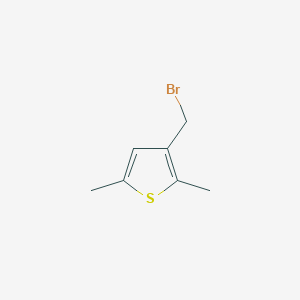
![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)
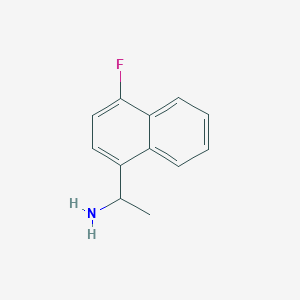
![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)
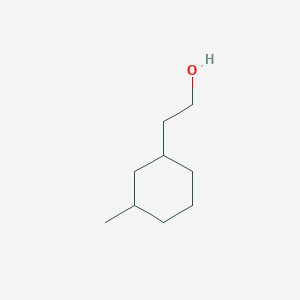
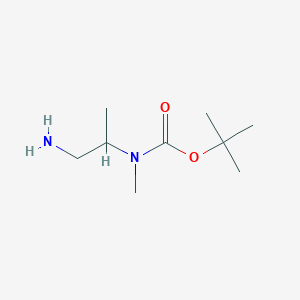
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1443946.png)

